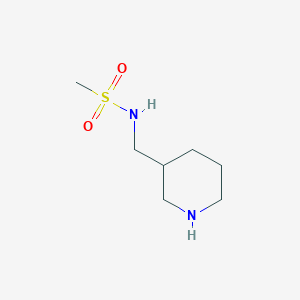

N-(piperidin-3-ylmethyl)methanesulfonamide

Description

Significance of Piperidine (B6355638) and Methanesulfonamide (B31651) Chemotypes in Chemical Biology

The piperidine ring and the methanesulfonamide group are two of the most ubiquitous and impactful chemotypes in medicinal chemistry. Their individual contributions to the pharmacological profiles of countless approved drugs underscore their importance.

The piperidine moiety is a six-membered nitrogen-containing heterocycle that is a cornerstone of drug design. nih.govencyclopedia.pub It is found in numerous natural alkaloids and is one of the most prevalent heterocyclic systems in pharmaceuticals approved by the U.S. FDA. nih.govarizona.edu The significance of the piperidine scaffold stems from several key attributes:

Structural Versatility: The piperidine ring provides a robust, three-dimensional scaffold that allows for the precise spatial arrangement of various functional groups, which is critical for effective interaction with biological targets. nih.govresearchgate.net

Physicochemical Properties: As a saturated amine, it typically imparts a degree of aqueous solubility and a basic center, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. ontosight.ai

Prevalence in Therapeutics: Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and antihistamines. encyclopedia.pubnih.gov

The methanesulfonamide group (CH₃SO₂NHR) is a specific type of sulfonamide that has become an essential functional group in modern drug design. ontosight.airesearchgate.net Its value is recognized for several reasons:

Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functionalities, such as carboxylic acids or amides, helping to improve metabolic stability or modify binding interactions. researchgate.netnih.gov

Hydrogen Bonding: The N-H and S=O groups can act as hydrogen bond donors and acceptors, respectively, forming strong, directional interactions with protein targets like enzymes and receptors. nih.gov

Metabolic Stability: Compared to amide bonds, the sulfonamide linkage is generally more resistant to enzymatic cleavage in the body, which can lead to a longer duration of action. researchgate.net

The combination of these two powerful chemotypes in a single molecule, as seen in N-(piperidin-3-ylmethyl)methanesulfonamide, creates a scaffold with inherent potential for developing novel therapeutics.

Historical Context and Evolution of Piperidine-Methanesulfonamide Scaffolds in Drug Discovery Research

The history of the piperidine-methanesulfonamide scaffold is rooted in the parallel development of sulfonamide and piperidine-containing drugs. The sulfonamide era began dramatically in the 1930s with the discovery of prontosil, a prodrug that metabolizes to the antibacterial agent sulfanilamide (B372717). openaccesspub.org This breakthrough launched the field of chemotherapy and established the sulfonamide group as a critical "pharmacophore" for a wide range of biological activities. openaccesspub.org

Concurrently, the piperidine ring was recognized for its prevalence in potent natural products like morphine and atropine. encyclopedia.pub This led synthetic chemists to incorporate the piperidine nucleus into new drug candidates to harness its favorable properties.

Over the decades, as drug discovery evolved from serendipitous findings to rational design, chemists began to deliberately combine these privileged scaffolds. The goal was to create hybrid molecules that could leverage the benefits of both components. Compounds featuring both piperidine and sulfonamide moieties have been explored in various therapeutic areas, including as antibacterial agents and enzyme inhibitors. nih.govontosight.aiscielo.br The development of this compound and similar structures is a direct result of this evolutionary process, providing a refined and versatile building block for creating targeted, next-generation therapies.

Scope and Research Imperatives for this compound-Based Compounds

Current research involving this compound and its derivatives is focused on its application as a key intermediate for synthesizing novel, biologically active molecules. The primary research imperative is to use this scaffold as a starting point to explore new chemical space and identify compounds with high affinity and selectivity for specific biological targets.

The scope of this research is broad and spans multiple disease areas. For instance, derivatives of piperidine-sulfonamide structures have been investigated for their potential as:

Enzyme Inhibitors: The ability of the sulfonamide group to interact with enzyme active sites makes this scaffold a candidate for developing inhibitors for targets such as HMG-CoA reductase, carbonic anhydrases, or various kinases. nih.govmdpi.com

NLRP3 Inflammasome Inhibitors: Recent studies have explored piperidine-based scaffolds in the search for inhibitors of the NLRP3 inflammasome, a key component in inflammatory diseases. mdpi.com

Antibacterial Agents: The historical success of sulfonamides as antibiotics continues to inspire the development of new derivatives, including those with piperidine moieties, to combat bacterial infections. nih.gov

The key research objective is to systematically modify the this compound core—for example, by adding substituents to the piperidine nitrogen or modifying the methanesulfonamide group—to optimize interactions with a chosen biological target. This process of iterative design, synthesis, and biological testing is central to modern drug discovery.

Below is a table summarizing some of the physicochemical properties of the parent compound and related structures, which are critical data points for medicinal chemistry research.

| Property | Value |

| Molecular Formula | C₇H₁₆N₂O₂S |

| Molecular Weight | 192.28 g/mol |

| Topological Polar Surface Area | 66.6 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| (Data corresponds to the base compound this compound) bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(piperidin-3-ylmethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-12(10,11)9-6-7-3-2-4-8-5-7/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCJEUVIMIGZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886504-28-5 | |

| Record name | N-(piperidin-3-ylmethyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Piperidin 3 Ylmethyl Methanesulfonamide and Its Analogs

Retrosynthetic Analysis of the N-(piperidin-3-ylmethyl)methanesulfonamide Core

A retrosynthetic analysis of this compound reveals several logical disconnection points. The most apparent disconnection is at the sulfur-nitrogen bond of the sulfonamide, which simplifies the molecule into two key synthons: piperidin-3-ylmethanamine (B1584787) and a methanesulfonyl equivalent, such as methanesulfonyl chloride.

Further disconnection of the piperidin-3-ylmethanamine intermediate involves breaking down the piperidine (B6355638) ring. This can be envisioned through several pathways:

C-N Ring Disconnection: This approach leads to a linear amino-aldehyde or a related precursor that can undergo intramolecular cyclization. For instance, a 1,5-dicarbonyl compound or its equivalent can be cyclized with an amine source.

Pyridine (B92270) Precursor: A common and powerful strategy involves the retrosynthesis of the piperidine ring to a corresponding 3-substituted pyridine derivative, such as 3-(aminomethyl)pyridine (B1677787) or pyridine-3-carbonitrile (B1148548). The saturated piperidine ring is then formed via catalytic hydrogenation.

This analysis suggests that a convergent synthesis, where the piperidine moiety and the methanesulfonamide (B31651) group are prepared separately and then combined, is a highly feasible strategy.

Established Synthetic Routes to the Piperidine Ring System with 3-Substitution

The synthesis of piperidines with substitution at the 3-position is a well-established area of organic chemistry, driven by the prevalence of this motif in natural products and pharmaceuticals.

Key synthetic strategies include:

Hydrogenation of Pyridine Derivatives: This is one of the most common methods for synthesizing substituted piperidines. nih.gov A suitably substituted pyridine, such as pyridine-3-carbonitrile or methyl pyridine-3-carboxylate, can be catalytically hydrogenated to the corresponding piperidine. nih.gov The choice of catalyst (e.g., Palladium, Platinum, Rhodium) and reaction conditions (temperature, pressure) is crucial to achieve high yields and, in some cases, stereoselectivity. enamine.net For instance, the hydrogenation of 2-bromo-3-(difluoroalkyl)pyridines has been successfully used to create 3-substituted piperidines. enamine.net

Intramolecular Cyclization: Linear precursors containing a nitrogen source and an appropriate electrophilic center can undergo intramolecular cyclization to form the piperidine ring. nih.gov Methods like reductive amination of δ-ketoamines or aza-Michael additions are common examples. Radical-mediated cyclizations of linear amino-aldehydes have also been developed.

Use of the Chiral Pool: Enantiomerically pure piperidines can be synthesized starting from readily available chiral molecules, such as amino acids. L-glutamic acid, for example, can be converted into enantiomerically pure 3-(N-Boc-amino)piperidine derivatives through a multi-step sequence involving reduction and cyclization.

Ring Expansion: In some specialized cases, 3-hydroxy piperidines can be synthesized via the ring expansion of N-alkylated prolinols. whiterose.ac.uk

| Method | Precursor | Key Transformation | Advantages | Disadvantages |

| Hydrogenation | 3-Substituted Pyridine | Catalytic reduction of the aromatic ring | High availability of precursors, often high yielding | May require harsh conditions (high pressure/temp), potential for side reactions |

| Intramolecular Cyclization | Linear Amino-aldehyde/ketone | Reductive amination, Aza-Michael reaction | Good control over substitution patterns | Precursor synthesis can be complex |

| Chiral Pool Synthesis | L-Glutamic Acid | Multi-step conversion | Access to enantiomerically pure products | Multi-step, may have lower overall yield |

| Ring Expansion | N-Alkylated Prolinol | Aziridinium ion intermediate | Access to specific stereoisomers | Limited to specific precursor structures |

Strategies for Installing the Methanesulfonamide Moiety

The methanesulfonamide group is typically introduced by reacting a primary or secondary amine with a methanesulfonylating agent.

The most direct and widely used method for forming a sulfonamide is the reaction of an amine with a sulfonyl chloride in the presence of a base. For the synthesis of this compound, the precursor piperidin-3-ylmethanamine would be reacted with methanesulfonyl chloride.

The reaction is typically carried out in an inert solvent, and a base is required to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as potassium carbonate. The choice of base and solvent can be critical to prevent side reactions and ensure a high yield. Various catalysts, including indium and ytterbium(III) trifluoromethanesulfonate, have been reported to facilitate the sulfonylation of less reactive or sterically hindered amines.

While sulfonylation with sulfonyl chlorides is dominant, alternative methods have been developed:

Oxidative Coupling: A metal-free approach involves the oxidative coupling of thiols and amines. In this method, a thiol can be converted in situ to a reactive sulfonyl intermediate which then reacts with the amine to form the sulfonamide.

Reaction with Sulfonic Acids: Although less common for direct amidation, sulfonic acids can be activated to form sulfonamides. This often requires coupling agents or harsh conditions.

Derivatization Techniques on the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in this compound is a key site for further functionalization, allowing for the creation of diverse analogs.

Common derivatization techniques include:

N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. The reaction with an alkyl halide is typically performed in the presence of a base (e.g., K₂CO₃, DIPEA) to scavenge the acid produced. researchgate.net Care must be taken to control the reaction conditions to avoid over-alkylation, which would result in a quaternary ammonium (B1175870) salt. researchgate.net

N-Acylation: Acylation with acyl chlorides or acid anhydrides in the presence of a base yields N-acylpiperidines. butlerov.com This reaction is generally high-yielding and can be used to introduce a wide variety of functional groups. Continuous-flow methods using acetonitrile (B52724) as the acetylating agent over an alumina (B75360) catalyst have also been developed for N-acetylation. nih.gov

N-Arylation: The piperidine nitrogen can be coupled with aryl halides or triflates, typically using a palladium-catalyzed Buchwald-Hartwig amination reaction.

N-Sulfonylation: Reaction with a different sulfonyl chloride (e.g., tosyl chloride) would result in a di-sulfonated product, such as N-(1-(methylsulfonyl)piperidin-3-yl)methanesulfonamide. chiralen.com

Stereoselective Synthesis of Chiral this compound Variants

Since the 3-position of the piperidine ring is a stereocenter, this compound exists as a pair of enantiomers. The synthesis of single enantiomers is often desired for pharmaceutical applications and requires stereoselective methods.

Approaches to achieve stereoselectivity include:

Synthesis from Chiral Precursors: As mentioned in section 2.2, starting from enantiopure building blocks from the chiral pool, such as L-amino acids, provides a reliable route to chiral 3-substituted piperidines.

Asymmetric Hydrogenation: The hydrogenation of a 3-substituted pyridine precursor can be rendered enantioselective by using a chiral catalyst, often based on rhodium or iridium complexes with chiral phosphine (B1218219) ligands. This can directly generate the desired enantiomer of the piperidine intermediate.

Diastereoselective Reactions: If a chiral auxiliary is incorporated into the synthetic route, diastereoselective reactions can be used to control the stereochemistry at the 3-position. The auxiliary is then removed in a later step. For example, diastereoselective alkylation of a chiral piperidone derivative can establish the desired stereocenter.

Resolution: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers through classical resolution (using a chiral resolving agent to form diastereomeric salts) or by chiral chromatography.

Advancements in Scalable Synthesis and Process Chemistry for the Scaffold

The industrial production of this compound hinges on the efficient and scalable synthesis of its key intermediates, primarily 3-(aminomethyl)piperidine or its protected derivatives. Significant progress has been made in developing manufacturing routes that are not only high-yielding but also cost-effective and amenable to large-scale operations.

A critical challenge in the synthesis of 3-substituted piperidines is the control of stereochemistry, as the biological activity of the final compound often resides in a single enantiomer. One notable advancement in this area is the development of a scalable process for the synthesis of (R)-3-aminopiperidine dihydrochloride. A patented method describes the reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) (THF). This process is suitable for producing multi-kilogram quantities of the chiral amine, a key precursor for the target scaffold.

More recently, biocatalysis has emerged as a powerful tool for the synthesis of chiral amines. A multi-enzyme cascade process has been developed for the synthesis of protected 3-aminopiperidine derivatives. This enzymatic approach offers high enantioselectivity and operates under mild reaction conditions, presenting a greener alternative to traditional chemical methods.

The final key transformation in the synthesis of this compound is the methanesulfonylation of the primary amine of the 3-(aminomethyl)piperidine intermediate. While specific process chemistry details for this exact transformation on a large scale are not extensively published in peer-reviewed journals, general knowledge of sulfonamide formation suggests that this step is typically achieved by reacting the amine with methanesulfonyl chloride in the presence of a base.

For a scalable process, several factors would need to be optimized for this final step. These include:

Solvent Selection: Identifying a solvent that ensures good solubility of both the amine starting material and the methanesulfonyl chloride, while also facilitating product isolation and minimizing environmental impact.

Base Selection: The choice of base is critical to neutralize the hydrochloric acid generated during the reaction and to drive the reaction to completion. Common bases for this transformation include triethylamine, diisopropylethylamine, or inorganic bases like potassium carbonate. The selection would depend on factors such as cost, ease of removal, and compatibility with the substrate.

Temperature Control: The reaction is typically exothermic, and maintaining a controlled temperature is crucial for safety and to minimize the formation of impurities.

Purification Strategy: Developing a robust and scalable purification method, such as crystallization or chromatography, is essential to ensure the final product meets the stringent purity requirements for pharmaceutical use.

The following table summarizes some of the key advancements in the scalable synthesis of precursors for this compound:

| Intermediate | Synthetic Approach | Key Features for Scalability |

| (R)-3-Aminopiperidine | Reduction of (R)-3-aminopiperidin-2-one with LiAlH4 | Suitable for multi-kilogram production. |

| N-Boc-3-Aminopiperidine | Multi-step chemical synthesis from 3-piperidinecarboxylic acid ethyl ester | Designed for large-scale industrial production with moderate conditions and simple operation. |

| Protected 3-Aminopiperidines | Multi-enzyme cascade | High enantioselectivity, mild reaction conditions, green chemistry approach. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N Piperidin 3 Ylmethyl Methanesulfonamide Derivatives

Systemic Exploration of Substituent Effects on the Piperidine (B6355638) Ring

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive molecules. Its conformational flexibility and the ability to bear various substituents make it a critical component for modulating interactions with biological targets. In the context of N-(piperidin-3-ylmethyl)methanesulfonamide derivatives, modifications on the piperidine ring can significantly influence potency, selectivity, and physicochemical properties.

Positional Isomerism and Stereochemical Impact on Biological Activity

The point of attachment of the methanesulfonamidomethyl group to the piperidine ring, as well as the stereochemistry at this position, are fundamental determinants of biological activity. While direct comparative studies on the positional isomers of N-(piperidin-ylmethyl)methanesulfonamide are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that the spatial arrangement of the methanesulfonamide (B31651) moiety relative to the piperidine nitrogen and any other substituents is critical for target engagement. For instance, the distance and vector between the hydrogen bond donor/acceptor groups of the sulfonamide and the basic nitrogen of the piperidine can dictate the binding affinity to a receptor or enzyme active site.

Stereochemistry plays a pivotal role in the biological activity of chiral molecules. The this compound scaffold possesses a chiral center at the 3-position of the piperidine ring. The (R)- and (S)-enantiomers can exhibit significantly different pharmacological profiles due to the three-dimensional arrangement of substituents, which can lead to stereospecific interactions with chiral biological macromolecules such as receptors and enzymes. For many biologically active piperidine derivatives, one enantiomer is often significantly more potent or has a different pharmacological effect than the other.

| Modification | General Observation on Biological Activity | Rationale |

| Positional Isomerism | Activity is highly dependent on the target. The relative position of the substituent affects the geometry of interaction with the binding site. | The spatial orientation of key pharmacophoric features is altered, impacting the ability to form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions). |

| Stereochemistry (R vs. S) | Enantiomers frequently exhibit different potencies and/or efficacies. | Biological targets are chiral, leading to stereoselective binding of one enantiomer over the other. |

Substitutions at the Piperidine Nitrogen (N-alkyl, N-acyl, N-sulfonyl, etc.)

The secondary amine of the piperidine ring is a prime site for chemical modification. N-substitution can profoundly alter the molecule's basicity, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.

N-alkylation: The introduction of alkyl groups at the piperidine nitrogen generally increases lipophilicity. The size and nature of the alkyl group can influence binding affinity and selectivity. For instance, in some series of piperidine-containing compounds, a small alkyl substituent like a methyl or ethyl group may be optimal for fitting into a specific hydrophobic pocket of a target protein, while larger or bulkier groups may lead to a decrease in activity due to steric hindrance.

N-acylation: Acylation of the piperidine nitrogen introduces an amide functionality. This modification typically reduces the basicity of the nitrogen, which can impact its interaction with acidic residues in a binding site and alter its pharmacokinetic profile, such as reducing its susceptibility to certain metabolic pathways. The nature of the acyl group (e.g., acetyl, benzoyl) can be varied to explore interactions with different regions of the target.

N-sulfonylation: Similar to acylation, sulfonylation of the piperidine nitrogen introduces a sulfonamide group. This also reduces the basicity of the nitrogen and can introduce additional hydrogen bond accepting groups (the sulfonyl oxygens), potentially leading to new interactions with the biological target.

The table below summarizes the general effects of N-substitutions on the properties of piperidine derivatives.

| N-Substituent | Effect on Basicity | Effect on Lipophilicity | Potential Impact on Biological Activity |

| H (unsubstituted) | Basic | Lower | Can form ionic interactions; may be important for solubility. |

| Small Alkyl (e.g., -CH₃) | Basic | Increased | May fit into small hydrophobic pockets, enhancing affinity. |

| Bulky Alkyl (e.g., -t-Bu) | Basic | Significantly Increased | May introduce steric hindrance, but could also enhance selectivity if the target has a large pocket. |

| Acyl (e.g., -COCH₃) | Reduced | Variable | Alters hydrogen bonding capacity and may improve metabolic stability. |

| Sulfonyl (e.g., -SO₂CH₃) | Reduced | Variable | Introduces strong hydrogen bond acceptors; can significantly alter binding mode. |

Modulation of the Methanesulfonamide Group for Activity Optimization

The methanesulfonamide group (-NHSO₂CH₃) is a key functional group that can participate in hydrogen bonding and polar interactions with biological targets. Modifications to this group can be a valuable strategy for optimizing potency and selectivity. One common approach is the replacement of the methyl group with other substituents to probe for additional binding interactions. For example, replacing the methyl group with larger alkyl or aryl groups can explore potential hydrophobic interactions.

Another strategy is the bioisosteric replacement of the sulfonamide group itself. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses. For example, a sulfonamide may be replaced with a carboxamide, a reverse sulfonamide, or other acidic functional groups to fine-tune the electronic and steric properties of the molecule and to explore different hydrogen bonding patterns.

Analysis of Linker Region Modifications and their Pharmacological Implications

The methylene group linking the piperidine ring and the methanesulfonamide is another point for modification. The length and flexibility of this linker can be critical for achieving the optimal orientation of the piperidine and methanesulfonamide moieties within the binding site of a biological target.

Increasing the linker length (e.g., to an ethyl or propyl chain) can allow the molecule to span a larger distance and interact with different sub-pockets of a receptor or enzyme. Conversely, constraining the linker, for example, by incorporating it into a ring system, can reduce the conformational flexibility of the molecule. This can be advantageous if the rigid conformation is the bioactive one, as it can lead to an increase in binding affinity by reducing the entropic penalty of binding.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound derivatives is a critical factor governing their biological activity. The piperidine ring can adopt various conformations, with the chair conformation being the most stable. The orientation of the substituents on the piperidine ring (axial vs. equatorial) can have a profound impact on how the molecule interacts with its biological target.

Computational modeling and spectroscopic techniques, such as NMR, can be used to study the preferred conformations of these molecules in solution. Understanding the low-energy conformations and how they relate to the conformation required for binding (the "bioactive conformation") is a key aspect of rational drug design. For instance, introducing bulky substituents can bias the conformational equilibrium towards a specific chair conformation, which may or may not be the bioactive one.

SAR Studies on Specific Receptor/Enzyme Families Interacting with this compound Scaffolds

While comprehensive SAR studies on the this compound scaffold itself are not widely published, derivatives containing this moiety have been investigated as inhibitors of various enzymes and as ligands for different receptors. For instance, piperidine and sulfonamide moieties are present in inhibitors of enzymes such as proteases, kinases, and carbonic anhydrases. They are also found in ligands for G-protein coupled receptors (GPCRs) and ion channels.

The general SAR principles derived from these broader classes of compounds can provide valuable insights into the potential applications of this compound derivatives. For example, in many kinase inhibitors, the sulfonamide group is a key hydrogen bond donor/acceptor that interacts with the hinge region of the kinase domain. The piperidine ring often serves to position other functional groups or to provide a vector for exiting the active site towards solvent-exposed regions, where modifications can be made to improve physicochemical properties.

Molecular Mechanisms and Preclinical Pharmacological Profiling of N Piperidin 3 Ylmethyl Methanesulfonamide Derivatives

Identification and Validation of Molecular Targets

The validation of molecular targets for derivatives containing the piperidine (B6355638) and sulfonamide scaffolds has been a focal point of extensive research, revealing their capacity to interact with enzymes, receptors, and other proteins.

Phosphoinositide 3-Kinase delta (PI3Kδ) Inhibition

The delta isoform of phosphoinositide 3-kinase (PI3Kδ) is a lipid kinase predominantly expressed in hematopoietic cells and is a crucial component of the B-cell receptor (BCR) signaling pathway. researchgate.netnih.gov Its role in lymphocyte activation, proliferation, and survival has made it an attractive target for autoimmune diseases and B-cell malignancies. nih.govashpublications.org A number of potent and selective inhibitors of PI3Kδ feature structures related to the N-(piperidin-3-ylmethyl)methanesulfonamide scaffold.

For instance, a series of sulfonamide methoxypyridine derivatives have been developed as potent PI3K/mTOR dual inhibitors. mdpi.com One such compound, 22c , which incorporates a quinoline (B57606) core, demonstrated exceptionally strong inhibitory activity against PI3Kα (a related isoform) and mTOR. mdpi.com Another selective PI3Kδ inhibitor, idelalisib , features a purine (B94841) core but shares the principle of targeting the PI3K active site. scispace.com The development of these inhibitors highlights the utility of sulfonamide-containing structures in achieving high potency and selectivity for PI3K isoforms.

| Compound | Target | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Compound 22c | PI3Kα | IC50 = 0.22 nM | mdpi.com |

| Compound 22c | mTOR | IC50 = 23 nM | mdpi.com |

| Idelalisib | PI3Kδ | IC50 = 18 nM | scispace.com |

| Compound 18 | PI3Kβ | IC50 = 2.7 nM | scispace.com |

| Compound 19 | PI3Kδ | IC50 = 0.6 nM | scispace.com |

Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding pharmacophore that is central to the design of carbonic anhydrase (CA) inhibitors. These metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.govmdpi.com Derivatives containing piperidine and sulfonamide moieties have been extensively studied as inhibitors of various human CA (hCA) isoforms, particularly the tumor-associated isoforms hCA IX and hCA XII. nih.govnih.gov

Research has shown that 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives can inhibit hCA I, II, IX, and XII at nanomolar concentrations. nih.gov Certain compounds within this series demonstrated sub-nanomolar inhibition of the cancer-related hCA IX isoform and displayed significant selectivity over the cytosolic isoforms hCA I and hCA II. nih.gov The structure-activity relationship (SAR) studies reveal that substitutions on the piperidine or associated rings can fine-tune both the potency and isoform selectivity of these inhibitors. nih.govnih.gov

| Compound Class/Example | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) | Reference |

|---|---|---|---|---|---|

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides (Compound 6) | 7.9 nM | 38.6 nM | 0.9 nM | - | nih.gov |

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides (Compound 16) | 5.7 nM | 4.1 nM | 0.8 nM | - | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides (Compound 1f) | 6.6 nM | 6.6 nM | 102.4 nM | 45.3 nM | mdpi.com |

| Pyrazolo[4,3-c]pyridine Sulfonamides (Compound 1k) | 58.8 nM | 5.6 nM | 79.6 nM | 68.5 nM | mdpi.com |

| Pyrazolecarboxamide Sulfonamides (Compound 15) | 725.7 nM | 3.3 nM | 6.1 nM | 80.5 nM | nih.gov |

Hypoxia-Inducible Factor-1 (HIF-1) Inhibition

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that allows tumor cells to adapt to low-oxygen environments by promoting angiogenesis and metabolic reprogramming. nih.govnih.gov Elevated HIF-1α levels are associated with tumor progression and resistance to therapy. nih.gov The inhibition of HIF-1 signaling is a promising anticancer strategy. nih.govoncotarget.com

Several approaches exist to inhibit HIF-1α, including targeting its upstream signaling pathways. mdpi.com Notably, the PI3K/Akt/mTOR pathway is a significant regulator of HIF-1α expression and activity. mdpi.com Therefore, PI3K inhibitors, including derivatives structurally related to this compound, can indirectly inhibit HIF-1 signaling by blocking this upstream activation pathway. oncotarget.com This dual action of targeting both proliferation signals and the hypoxic response makes these compounds compelling candidates for cancer therapy.

Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism

The glucagon-like peptide-1 receptor (GLP-1R) is a Class B G-protein-coupled receptor (GPCR) that plays a vital role in glucose homeostasis. researchgate.net Agonists of this receptor are effective treatments for type 2 diabetes and obesity. nih.govresearchgate.net While most GLP-1R agonists are peptide-based, there has been a significant effort to develop orally bioavailable, small-molecule agonists.

Interestingly, the piperidine ring, a core feature of this compound, has been identified as an optimal scaffold in structure-activity relationship (SAR) studies for small-molecule GLP-1R agonists. biorxiv.org These non-peptidic agonists bind to the GLP-1R and activate downstream signaling, such as cyclic adenosine (B11128) monophosphate (cAMP) production, mimicking the effects of the endogenous peptide hormone. nih.gov The development of such compounds demonstrates the versatility of the piperidine scaffold in targeting GPCRs.

While the piperidine and sulfonamide motifs are present in various ion channel modulators, specific and detailed assay data for derivatives of this compound in this context are not prominently featured in the reviewed scientific literature.

Modulating protein-protein interactions (PPIs) represents a challenging but potentially rewarding therapeutic strategy. The transcriptional activity of HIF-1α, for example, depends on its interaction with the coactivator p300. nih.gov Disrupting this HIF-1α/p300 interaction is a direct mechanism to inhibit the hypoxic response. While sulfonyl-containing peptide mimetics have been designed to inhibit this specific PPI, data for small-molecule derivatives directly related to this compound as PPI modulators is limited in the current body of research. nih.gov

Elucidation of Cellular and Subcellular Mechanisms of Action

The interaction of these derivatives with their molecular targets initiates a cascade of events that alters cellular signaling pathways, ultimately defining their pharmacological effect.

PI3K/AKT Signaling Pathway Modulation

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. aacrjournals.orgnih.govnih.govfrontiersin.org Upon activation, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates the kinase Akt. nih.gov

Derivatives that inhibit PI3K, such as the sulfonamide-based compounds previously discussed, directly block this initial step. mdpi.com This prevents the downstream activation of Akt, as measured by a decrease in its phosphorylation at key sites like Thr308 and Ser473. nih.gov The inhibition of Akt phosphorylation subsequently prevents the activation of its numerous downstream substrates, including mTOR, leading to reduced protein synthesis and cell cycle arrest. mdpi.comnih.gov Dual PI3K/mTOR inhibitors are particularly effective as they block the pathway at two critical nodes, preventing feedback loop activation that can occur when only mTOR is inhibited. mdpi.comaacrjournals.org

B-cell Receptor Signaling Modulation

In B-lymphocytes, the PI3Kδ isoform is a critical component of the B-cell receptor (BCR) signaling cascade. researchgate.netashpublications.org Engagement of the BCR leads to the recruitment and activation of PI3Kδ, which is essential for subsequent downstream signaling events that drive B-cell activation, proliferation, and differentiation. nih.govjihs.go.jp

Selective PI3Kδ inhibitors potently disrupt this pathway. nih.gov By blocking PI3Kδ activity, these compounds prevent the phosphorylation of downstream effectors like Akt. nih.gov This interruption of the BCR signaling cascade effectively inhibits B-cell activation. jihs.go.jp This mechanism is the basis for the clinical efficacy of PI3Kδ inhibitors in various B-cell malignancies, where cancer cells are often dependent on constitutive BCR signaling for their survival. ashpublications.org

Cell Cycle Regulation Studies

Derivatives of piperidine, a core structural component of this compound, have been investigated for their effects on cell cycle progression, a critical process in cancer cell proliferation. Studies on novel piperine (B192125) derivatives have shown that these compounds can interfere with the normal cell cycle, leading to arrest at specific checkpoints. For instance, the piperine derivative MHJ-LN was found to block the G1/S phase transition in triple-negative breast cancer (TNBC) cells. nih.gov This arrest is a key mechanism for inhibiting the growth of cancer cells. The regulation of the cell cycle involves a complex interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. nih.gov Compounds that can modulate the activity of these proteins can effectively halt cell proliferation. The mechanism of action for MHJ-LN was linked to the activation of the MDM2-p53 pathway, which plays a crucial role in controlling cell cycle progression and apoptosis. nih.gov This suggests that derivatives of this compound could potentially be developed as agents that target cell cycle machinery in cancer cells.

Induction of Apoptosis in Relevant Cell Lines

The induction of apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Piperidine derivatives have demonstrated the ability to trigger this process in various cancer cell lines. For example, a novel piperine derivative, MHJ-LN, was shown to induce apoptosis in triple-negative breast cancer (TNBC) cells. nih.gov This pro-apoptotic activity was associated with the activation of the p53 pathway. nih.gov

In another study, novel piperidine derivatives were identified as colchicine (B1669291) binding site inhibitors, which led to the induction of apoptosis in prostate cancer PC3 cells. nih.govresearchgate.net One particular compound, designated as 17a, exhibited potent antiproliferative activity against PC3, MGC803 (gastric cancer), and MCF7 (breast cancer) cell lines, with IC50 values of 0.81 µM, 1.09 µM, and 1.30 µM, respectively. nih.gov Further investigation revealed that compound 17a could suppress colony formation and induce apoptosis in PC3 cells. nih.govresearchgate.net Similarly, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were found to reduce the growth of several hematological cancer cell lines by increasing the mRNA expression of apoptosis-promoting genes like p53 and Bax. mdpi.com

The pro-apoptotic activity of certain benzenesulfonamide (B165840) derivatives has also been documented. Compounds 20 and 24 from a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives displayed mean IC50 values of 12.8 and 12.7 μM against three cancer cell lines. mdpi.com Compound 24 was shown to induce apoptosis, decrease mitochondrial membrane potential, and cause an increase of cells in the sub-G1 phase, which is indicative of apoptosis. mdpi.com

Table 1: Antiproliferative Activity of Piperidine Derivative 17a

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| PC3 | Prostate Cancer | 0.81 |

| MGC803 | Gastric Cancer | 1.09 |

This table is based on data from a study on novel piperidine derivatives as colchicine binding site inhibitors. nih.gov

Anti-inflammatory and Antimicrobial Activity Mechanisms

Anti-inflammatory Activity:

Piperidine and its derivatives have been explored for their anti-inflammatory properties. The mechanisms often involve the modulation of key inflammatory pathways and mediators. For instance, certain 2-(piperidin-4-yl)acetamides have shown anti-inflammatory activity by inhibiting soluble epoxide hydrolase. mdpi.com Studies on other piperazine (B1678402) derivatives have demonstrated a reduction in paw edema and pleurisy by decreasing the migration of polymorphonuclear cells and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Another investigation into methyl salicylate (B1505791) derivatives bearing a piperazine moiety found that they could exert anti-inflammatory effects by down-regulating COX-2 expression. nih.gov The anti-inflammatory potential of piperlotine derivatives was also evaluated, showing that their activity was influenced by the substitution pattern on the aromatic ring. scielo.org.mx

Antimicrobial Activity:

The sulfonamide group, present in this compound, is a well-known pharmacophore in antimicrobial agents. nih.gov Piperidine-based sulfobetaines have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The proposed mechanism for these compounds involves the disruption of the microbial cell membrane, leading to cell lysis. nih.gov

A novel series of sulfanilamide (B372717) derivatives containing piperidine fragments showed excellent in vitro antibacterial potency against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov The mechanism for some sulfonamide derivatives has been suggested to involve damaging cell membrane integrity. nih.gov Other studies on piperidin-4-one derivatives and their thiosemicarbazone counterparts have also reported significant antibacterial and antifungal activities. biomedpharmajournal.org The synthesis of new piperidine derivatives has yielded compounds with activity against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative). biointerfaceresearch.com Furthermore, a novel approach involving sulfonyl derivatives of piperidine-3-carboxylic acid resulted in compounds with moderate to good activity against both bacteria and fungi. researchgate.net

Table 2: In Vitro Antibacterial Activity of Sulfanilamide Derivatives Containing Piperidine

| Compound | Target Pathogen | EC50 (µg/mL) |

|---|---|---|

| A1 | Xanthomonas oryzae pv. oryzae (Xoo) | 15.3 ± 0.8 |

| A2 | Xanthomonas oryzae pv. oryzae (Xoo) | 12.5 ± 0.5 |

| A3 | Xanthomonas axonopodis pv. citri (Xac) | 20.1 ± 1.1 |

This table presents a selection of data from a study on novel sulfonamide derivatives for managing plant bacterial diseases. nih.gov

In Vitro Pharmacological Characterization

Binding Affinity and Selectivity Assays

The pharmacological effects of this compound derivatives are intrinsically linked to their binding affinity and selectivity for specific biological targets. For example, (R)-3,N-dimethyl-N-[1-methyl-3-(4-methyl-piperidin-1-yl) propyl]benzenesulfonamide was identified as the first selective antagonist for the 5-HT7 receptor, highlighting the potential for piperidine sulfonamides to achieve high target selectivity. nih.gov Binding assays are crucial for determining the potency of such interactions.

In the context of enzyme inhibition, the binding affinity (Kb) of newly synthesized sulfonamide derivatives to DNA and enzymes like urease and carbonic anhydrase has been evaluated. researchgate.net For a series of coumarin-based sulfonamide derivatives designed as DPP-IV inhibitors, computational docking studies predicted binding affinities, with several compounds showing more robust interactions than the reference inhibitor. mdpi.com For instance, compound 6i displayed a high binding affinity of -9.1 Kcal·mol−1 and formed multiple hydrogen bonds with key residues in the enzyme's active site. mdpi.com These assays are fundamental in establishing the structure-activity relationship (SAR) and optimizing lead compounds for improved potency and selectivity.

Functional Reporter Gene Assays

Functional reporter gene assays are valuable tools for assessing the downstream cellular effects of a compound binding to its target, such as a receptor or a transcription factor. While specific reporter gene assay data for this compound derivatives are not detailed in the provided context, the general application of such assays is to quantify the functional response initiated by the compound. For instance, if a derivative were to target a specific nuclear receptor, a reporter gene assay could measure the transcriptional activation or repression of a target gene, providing a quantitative measure of the compound's agonist or antagonist activity. These assays are instrumental in characterizing the functional pharmacology of novel compounds.

Computational and Theoretical Chemistry Studies of N Piperidin 3 Ylmethyl Methanesulfonamide and Its Analogs

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

Identification of Key Binding Pockets and Residues

In studies of analogous piperidine-containing compounds, molecular docking has been successfully used to identify key binding pockets and interacting residues in various protein targets. For instance, in the case of piperidine (B6355638) derivatives targeting the µ-opioid receptor, docking studies have revealed that these molecules typically occupy the binding pocket formed by transmembrane helices. Key residues frequently involved in these interactions include Gln124, Trp133, Ile144, Asp147, Tyr148, Met151, Val236, Ile296, His297, Trp318, and Ile322. tandfonline.com Similarly, for piperidine and piperazine-based ligands targeting the sigma-1 receptor, docking analyses have identified crucial interactions with residues such as Glu172 and Asp126. rsc.org

For sulfonamide derivatives, docking studies have been employed to understand their binding to various enzymes. For example, when targeting carbonic anhydrase, the sulfonamide moiety's anionic -SO2NH- group is often found to coordinate with the zinc ion (Zn2+) in the enzyme's active site. jbclinpharm.org In the context of Mcl-1, an anti-apoptotic protein, aryl sulfonamide derivatives have been shown to interact with key residues like HIS224 and ASN260. benthamdirect.com

Given these precedents, a molecular docking study of N-(piperidin-3-ylmethyl)methanesulfonamide would likely focus on identifying a specific protein target and then analyzing how the piperidine ring and the methanesulfonamide (B31651) group orient themselves within the binding pocket to interact with key amino acid residues.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-receptor complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The methanesulfonamide group of this compound contains hydrogen bond donors (the NH group) and acceptors (the oxygen atoms of the sulfonyl group). The piperidine ring's nitrogen atom can also act as a hydrogen bond acceptor. In computational studies of similar sulfonamides, hydrogen bonds are consistently identified as critical for binding affinity. For example, in the case of aryl sulfonamide inhibitors of Mcl-1, hydrogen bond interactions with residues like ASN260 were found to be crucial for higher inhibitory activity. benthamdirect.com Docking studies of piperidine-derived sulfonamides as potential anti-diabetic agents also highlighted the importance of hydrogen bonding with residues such as Ser289, His323, and Tyr473 in the ligand-binding domain of PPARγ. pharmaceuticaljournal.netcolab.wsresearchgate.net

Hydrophobic Interactions: The piperidine ring of this compound provides a hydrophobic scaffold that can engage in van der Waals and hydrophobic interactions with nonpolar residues in a binding pocket. Studies on piperidine derivatives have shown that these hydrophobic interactions are vital for stabilizing the ligand within the receptor. rsc.org For instance, in the µ-opioid receptor, hydrophobic interactions with residues like Val236, Ile296, and Ile322 are significant. tandfonline.com

A detailed analysis of this compound would involve mapping out the network of these hydrogen bonds and hydrophobic contacts to understand the structural basis of its binding to a potential target.

Molecular Dynamics Simulations to Understand Ligand-Receptor Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide insights into the dynamic nature of ligand-receptor interactions and the stability of the complex.

For analogs of this compound, MD simulations have been used to refine the results of molecular docking. rsc.org While docking provides a static picture of the binding pose, MD simulations can reveal how the ligand and protein move and adapt to each other. These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions observed in docking studies and can also identify new, transient interactions that may be important for binding. Furthermore, MD simulations can help to elucidate the role of water molecules in mediating ligand-protein interactions and can provide a more accurate estimation of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

2D and 3D QSAR Approaches

QSAR models can be developed using different types of molecular descriptors.

2D-QSAR: This approach uses descriptors derived from the two-dimensional representation of a molecule, such as topological indices, connectivity indices, and constitutional descriptors. 2D-QSAR models are computationally less intensive and have been successfully applied to sulfonamide and piperidine derivatives to predict their antibacterial and antidiabetic activities. jbclinpharm.orgnih.govmedwinpublishers.com

3D-QSAR: This approach utilizes descriptors that depend on the three-dimensional conformation of the molecules, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for biological activity. 3D-QSAR studies on aryl sulfonamide derivatives have provided valuable insights into the structural requirements for their anticancer activity. benthamdirect.com

Predictive Model Development for Biological Activity

The development of a predictive QSAR model for this compound and its analogs would involve several steps:

Data Set Collection: A dataset of structurally related compounds with their experimentally determined biological activities would be compiled.

Descriptor Calculation: A variety of 2D and 3D descriptors would be calculated for each molecule in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques.

For sulfonamide derivatives, QSAR models have been developed to predict their antioxidant and antimicrobial activities, with reported squared correlation coefficient (R²) values often exceeding 0.9, indicating a strong correlation between the selected descriptors and the observed activity. medwinpublishers.comekb.eg Similarly, for piperidine derivatives, QSAR models have been used to guide the design of new analgesics. tandfonline.com The successful application of these methodologies to analogous compounds suggests that a robust and predictive QSAR model could be developed for this compound and its derivatives, provided a suitable dataset is available.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query in a virtual screening campaign to search large compound libraries for novel molecules that match the pharmacophore and are therefore likely to be active.

For analogs of this compound, a pharmacophore model would typically be developed based on a set of known active molecules or the crystal structure of a target protein. The key pharmacophoric features would likely include hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups, all positioned in a specific spatial arrangement. For instance, the nitrogen atom in the piperidine ring and the oxygen atoms of the sulfonamide group could act as hydrogen bond acceptors, while the N-H of the sulfonamide could be a hydrogen bond donor.

Once a robust pharmacophore model is established, it is used to screen virtual databases of chemical compounds. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential "hit" compounds that possess the desired structural features for biological activity. These hits can then be prioritized for synthesis and experimental testing, significantly accelerating the drug discovery process. While specific pharmacophore models for this compound are not publicly available, studies on related piperidine and sulfonamide derivatives have successfully employed this technique to discover novel inhibitors for various biological targets. nih.govresearchgate.net

Table 1: Illustrative Pharmacophoric Features for a Hypothetical this compound Analog

| Feature Type | Potential Origin in Structure | Role in Molecular Recognition |

| Hydrogen Bond Acceptor | Sulfonyl Oxygens, Piperidine Nitrogen | Interaction with donor groups in a receptor |

| Hydrogen Bond Donor | Sulfonamide N-H | Interaction with acceptor groups in a receptor |

| Hydrophobic Center | Piperidine Ring (aliphatic part) | van der Waals interactions with nonpolar pockets |

| Positive Ionizable | Piperidine Nitrogen (at physiological pH) | Electrostatic interactions with negatively charged residues |

This table is illustrative and based on the general chemical features of the scaffold. The actual pharmacophoric features would depend on the specific biological target.

In Silico Prediction of Activity Spectra for Potential Therapeutic Applications (e.g., PASS)

In silico tools for the Prediction of Activity Spectra for Substances (PASS) are used to predict the likely biological activities of a compound based on its chemical structure. The PASS algorithm compares the structure of a query molecule with a large database of known biologically active substances and predicts a spectrum of potential pharmacological effects and mechanisms of action.

The prediction is presented as a list of biological activities with corresponding probabilities for the compound being "active" (Pa) or "inactive" (Pi). A high Pa value suggests a high likelihood that the compound will exhibit a particular activity. This approach is valuable in the early stages of drug discovery for identifying potential therapeutic applications of new compounds, as well as predicting possible side effects.

For this compound, a PASS prediction could reveal a wide range of potential biological activities. Given the presence of the piperidine and sulfonamide moieties, predicted activities could span from central nervous system effects to antimicrobial or anticancer properties. clinmedkaz.org For example, numerous piperidine derivatives are known to interact with targets in the central nervous system. clinmedkaz.org Similarly, the sulfonamide group is a well-known pharmacophore in a variety of drugs, including antibacterial and diuretic agents.

A comprehensive PASS analysis of this compound would provide a valuable roadmap for its further pharmacological evaluation. While a specific PASS prediction for this exact compound is not available in the public domain, the general principles of the method suggest it would be a valuable tool in its preclinical assessment.

Table 2: Hypothetical PASS Prediction Results for a Piperidine-Sulfonamide Scaffold

| Predicted Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| Kinase Inhibitor | > 0.7 | < 0.1 |

| GPCR Ligand | > 0.5 | < 0.2 |

| Enzyme Inhibitor | > 0.6 | < 0.15 |

| Ion Channel Modulator | > 0.4 | < 0.3 |

This is a hypothetical representation of PASS results. Actual predictions would be based on a specific structural input.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide valuable information about a molecule's geometry, electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), and chemical reactivity. nih.gov

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule.

Analyze the electronic properties: The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive.

Calculate molecular electrostatic potential (MEP): The MEP map can identify the electron-rich and electron-deficient regions of the molecule, which are important for understanding intermolecular interactions, such as drug-receptor binding.

Predict vibrational frequencies: Calculated vibrational spectra can be compared with experimental data (e.g., from infrared spectroscopy) to confirm the molecular structure.

Table 3: Key Parameters Obtainable from DFT Calculations for this compound

| Calculated Property | Significance |

| Optimized Molecular Geometry | Provides the most stable 3D structure. |

| HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites of electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Describes the charge distribution across the molecule. |

Future Directions and Emerging Research Avenues for N Piperidin 3 Ylmethyl Methanesulfonamide Scaffolds

The Dawn of Multi-Targeting Agents and Polypharmacology

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complex and multifactorial nature of many diseases. In response, the design of multi-targeting agents, which can simultaneously modulate multiple biological targets, has emerged as a promising strategy. The N-(piperidin-3-ylmethyl)methanesulfonamide scaffold, with its inherent structural features, offers a versatile platform for the development of such polypharmacological agents.

The piperidine (B6355638) ring, a prevalent feature in many successful central nervous system (CNS) drugs, provides a key anchor for engaging with a variety of receptors and enzymes. Its conformational flexibility allows for the optimization of binding to different target proteins. The methanesulfonamide (B31651) group, on the other hand, can act as a crucial hydrogen bond donor and acceptor, contributing to the affinity and selectivity of the molecule. By strategically modifying these and other positions on the scaffold, medicinal chemists can fine-tune the activity profile of a compound to interact with a desired set of targets. For instance, derivatives of this scaffold could be designed to concurrently inhibit key enzymes in a pathological pathway while also modulating a relevant receptor to achieve a synergistic therapeutic effect. This approach holds particular promise for complex conditions such as neurodegenerative diseases, cancer, and inflammatory disorders, where a multi-pronged attack is often more effective than targeting a single pathway.

Harnessing Artificial Intelligence and Machine Learning for Scaffold Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the optimization of the this compound scaffold. These computational tools can analyze vast datasets of chemical structures and biological activities to identify subtle structure-activity relationships (SAR) that may not be apparent through traditional methods.

For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives of the scaffold based on their physicochemical properties. nih.gov Generative AI models can be employed for de novo drug design, creating entirely new molecules based on the core scaffold with optimized properties for multi-target engagement and desirable ADME (absorption, distribution, metabolism, and excretion) profiles. Furthermore, machine learning algorithms can predict the potential off-target effects of new compounds, enabling a more proactive approach to safety assessment. By leveraging the predictive power of AI and ML, researchers can significantly accelerate the drug discovery process, reducing the time and cost associated with synthesizing and testing new compounds.

Pioneering Novel Synthetic Methodologies

The exploration of novel synthetic methodologies, such as flow chemistry and photo-redox catalysis, offers exciting opportunities for the efficient and sustainable synthesis of this compound derivatives.

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a traditional batch reactor, provides numerous advantages. These include enhanced safety, improved reaction control, and the potential for rapid optimization and scale-up. biocompare.com For the synthesis of sulfonamides, flow chemistry can offer a safer alternative to conventional methods that often involve hazardous reagents and exothermic reactions. biocompare.com

Photo-redox catalysis , which utilizes visible light to initiate chemical transformations, has emerged as a powerful tool for the functionalization of complex molecules. This technology can be employed for the late-stage modification of the piperidine ring, allowing for the introduction of diverse substituents with high precision and stereoselectivity. Such C-H functionalization methods open up new avenues for creating novel analogs of the this compound scaffold that would be difficult to access through traditional synthetic routes.

Unraveling Targets with Proteomics and Chemoproteomics

A critical step in the development of any new therapeutic agent is the identification and validation of its biological targets. Proteomics and chemoproteomics offer powerful tools for the "target deconvolution" of novel compounds derived from the this compound scaffold.

Chemoproteomics strategies, such as Activity-Based Protein Profiling (ABPP) , can be used to identify the protein targets of a bioactive compound directly in a complex biological system. researchgate.net This can be achieved by designing chemical probes based on the this compound scaffold. These probes would incorporate a reactive group that can covalently bind to the active site of target enzymes, allowing for their subsequent enrichment and identification by mass spectrometry.

Alternatively, probe-free methods like thermal proteome profiling (TPP) can be employed. TPP measures the changes in the thermal stability of proteins upon ligand binding, providing a global view of the target engagement of a compound without the need for chemical modification. By applying these advanced proteomic techniques, researchers can gain a comprehensive understanding of the molecular mechanisms of action of new drug candidates, identify potential off-targets, and discover novel therapeutic opportunities.

Gaining Mechanistic Insights with Advanced In Vitro Disease Models

To better predict the clinical efficacy and safety of novel drug candidates, it is crucial to test them in physiologically relevant in vitro models. The development of advanced disease models, such as organoids and microphysiological systems (MPS) , also known as "organs-on-a-chip," provides a more accurate representation of human biology compared to traditional 2D cell cultures.

Patient-derived organoids , which are three-dimensional cell cultures grown from a patient's own tissue, can be used to create personalized disease models. selectscience.netoup.com For instance, tumor organoids can be used to test the efficacy of new anticancer agents based on the this compound scaffold on an individual's specific cancer. selectscience.net Similarly, neuronal organoids can be employed to investigate the neuroprotective or neurotoxic effects of CNS-targeted derivatives in a model that recapitulates key aspects of the human brain. nih.govnih.gov

Microphysiological systems allow for the co-culture of different cell types in a microfluidic device, mimicking the structure and function of human organs. nih.gov These systems can be used to study the absorption, distribution, metabolism, excretion, and toxicity (ADME-T) of new compounds in a more human-relevant context, providing valuable data for preclinical development.

Forging Strategic Alliances for Preclinical Research

The translation of promising drug candidates from the laboratory to the clinic is a complex and resource-intensive process. Strategic collaborations between academic research institutions, pharmaceutical companies, and contract research organizations (CROs) are essential to accelerate this journey.

Academic labs often excel in basic research and the discovery of novel biological targets and pathways. Pharmaceutical companies bring expertise in drug development, including medicinal chemistry, pharmacology, and clinical trial design. CROs can provide specialized services, such as high-throughput screening, toxicology studies, and GMP (Good Manufacturing Practice) synthesis. By fostering a collaborative ecosystem, the development of therapeutics based on the this compound scaffold can be streamlined, leveraging the unique strengths of each partner to overcome the challenges of preclinical research and ultimately bring new medicines to patients in need.

Q & A

Q. What are the common synthetic routes for preparing N-(piperidin-3-ylmethyl)methanesulfonamide, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves coupling a piperidine derivative (e.g., piperidin-3-ylmethanamine) with methanesulfonyl chloride under controlled conditions. Key steps include:

- Amination and Sulfonylation: Reacting the amine group of the piperidine derivative with methanesulfonyl chloride in a polar aprotic solvent (e.g., THF) in the presence of a base like triethylamine to neutralize HCl byproducts .

- Purification: Post-reaction, the crude product is purified via column chromatography using gradients of dichloromethane/methanol or recrystallization from ethanol, as demonstrated in analogous sulfonamide syntheses .

Critical Parameters: - Temperature control (room temperature to mild reflux) to avoid side reactions.

- Stoichiometric balance of methanesulfonyl chloride to prevent unreacted starting material.

- Use of anhydrous conditions to minimize hydrolysis of the sulfonyl chloride .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer: A combination of techniques is recommended:

- FT-IR Spectroscopy: Identifies sulfonamide functional groups via S=O asymmetric/symmetric stretches (~1350–1300 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- NMR Spectroscopy:

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 223.12).

| Technique | Key Applications | Reference |

|---|---|---|

| FT-IR | Functional group identification | |

| NMR | Structural elucidation of substituents | |

| HRMS | Molecular weight confirmation |

Q. What are the typical purification methods for this compound following synthesis?

Methodological Answer:

- Column Chromatography: Silica gel with eluents like dichloromethane/methanol (95:5 to 90:10) to separate polar impurities .

- Recrystallization: Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals.

- HPLC: For analytical validation, reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT):

- Geometry Optimization: Determines the lowest-energy conformation of the piperidine ring and sulfonamide group .

- HOMO-LUMO Analysis: Predicts reactivity sites; electron-deficient sulfonamide groups may participate in nucleophilic interactions.

- UV-Vis Simulations: Correlate theoretical λmax with experimental spectra to validate electronic transitions .

- Molecular Dynamics (MD): Simulates solvent interactions and stability in biological matrices .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Dose-Response Studies: Test compounds across a wide concentration range (nM–mM) to identify optimal activity windows .

- Target Validation: Use knockout cell lines or competitive binding assays to confirm specificity for purported targets (e.g., enzymes or receptors) .

- Structural-Activity Relationship (SAR) Analysis: Compare derivatives with modified piperidine or sulfonamide groups to isolate critical pharmacophores .

Q. How does the piperidinylmethyl group influence interactions with biological targets compared to other sulfonamides?

Methodological Answer:

- Hydrogen Bonding: The piperidine nitrogen acts as a hydrogen-bond acceptor, enhancing binding to polar residues in enzyme active sites .

- Conformational Flexibility: The methylene linker allows the piperidine ring to adopt optimal orientations for hydrophobic interactions .

- Comparative Studies: Analogues lacking the piperidine moiety show reduced affinity in kinase inhibition assays, highlighting its role in target engagement .

Q. What experimental designs are recommended for studying the metabolic stability of this compound?

Methodological Answer:

- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Screening: Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorescent probes .

- Metabolite Identification: High-resolution MS/MS fragments unknown peaks to propose metabolic pathways (e.g., oxidation at the piperidine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.